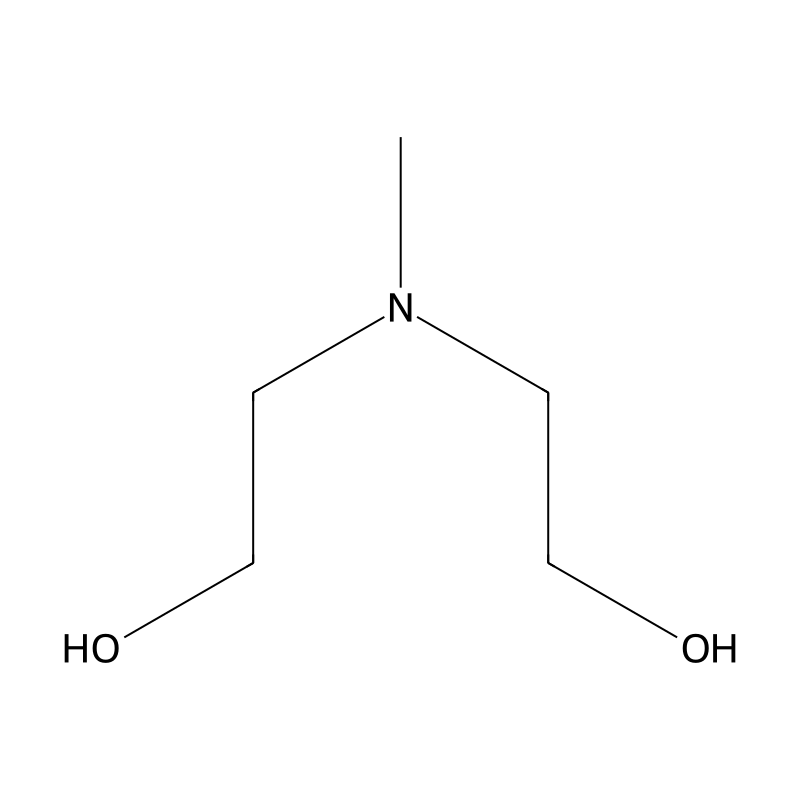N-Methyldiethanolamine
CH3N(C2H4OH)2
C5H13NO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3N(C2H4OH)2
C5H13NO2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
8.39 M
In water, 1.0X10+6 mg/L, temp not specified (miscible)
Miscible with water
Very soluble in water
Miscible with benzene
Solubility in water, g/100ml at 25 °C: 100
Synonyms
Canonical SMILES
Synthesis of Materials
Molecular sieves
MDEA acts as a structure-directing agent in the synthesis of aluminophosphate (SAPO) and アルミノリン酸塩 (AlPO) molecular sieves. These materials possess well-defined pore structures and are used in various applications, including catalysis, separation, and ion exchange .
Polyurethanes
MDEA is employed in the preparation of cationic polyurethane dispersions, which are used in various applications like coatings, adhesives, and elastomers .
Analytical Chemistry
- Determination of MDEA: Research studies have developed methods for the detection and quantification of MDEA in various matrices, such as refinery process waters. These methods often employ techniques like capillary electrophoresis for separation and ultraviolet (UV) detection .
Environmental Research
N-Methyldiethanolamine is an organic compound with the molecular formula . It is a colorless liquid characterized by an ammonia-like odor and is classified as a tertiary amine. This compound is highly soluble in water, ethanol, and benzene, making it versatile for various applications in industrial processes . N-Methyldiethanolamine plays a significant role as a sweetening agent in natural gas processing and is particularly effective in removing hydrogen sulfide and carbon dioxide from gas streams .
In addition, N-Methyldiethanolamine can undergo oxidative degradation, leading to byproducts such as monoethanolamine and diethanolamine under specific conditions .
N-Methyldiethanolamine can be synthesized through several methods:
- Ethoxylation of Methylamine: This method involves the reaction of methylamine with ethylene oxide:
- Hydroxymethylation of Diethanolamine: Another route includes hydroxymethylating diethanolamine followed by hydrogenolysis .
These synthesis methods highlight the compound's versatility and adaptability in various chemical processes.
N-Methyldiethanolamine is widely used across several industries:
- Natural Gas Processing: It serves as a sweetening agent to remove acidic gases like hydrogen sulfide and carbon dioxide from natural gas.
- Chemical Manufacturing: Utilized as a building block for producing other chemicals.
- Cement Industry: Recent studies suggest its application in cement-based materials for carbon dioxide sequestration .
- Pharmaceuticals: It may find use in drug formulation due to its solubility properties.
Research has shown that N-Methyldiethanolamine interacts effectively with carbon dioxide and hydrogen sulfide, making it an efficient absorbent in gas treatment processes. Its interaction mechanisms involve the formation of carbamate species, which are crucial for capturing these gases . Additionally, studies indicate that blending N-Methyldiethanolamine with other amines can enhance its performance in carbon capture applications .
N-Methyldiethanolamine shares similarities with other alkanolamines, particularly monoethanolamine and diethanolamine. Here’s a comparison highlighting its uniqueness:
| Compound | Type | Key Characteristics | Use Cases |
|---|---|---|---|
| N-Methyldiethanolamine | Tertiary Amine | Effective in removing H₂S and CO₂; low heat of regeneration | Natural gas sweetening |
| Monoethanolamine | Primary Amine | Stronger basicity; higher heat requirement for regeneration | Gas treating; surfactants |
| Diethanolamine | Secondary Amine | Moderate basicity; higher heat requirement compared to MDEA | Gas treating; corrosion inhibitors |
N-Methyldiethanolamine's defining feature is its ability to preferentially remove hydrogen sulfide while requiring less energy for regeneration compared to its counterparts. This makes it particularly advantageous in industrial applications where efficiency is critical .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Color/Form
Liquid
XLogP3
Boiling Point
247.0 °C
245 °C
247 °C
Flash Point
127 °C (261 °F) - closed cup
260 °F (127 °C) (Open Cup)
136 °C c.c.
Vapor Density
Density
1.043 g/cu cm at 25 °C
Relative density (water = 1): 1.04
LogP
-1.08
Odor
Melting Point
-21.0 °C
-21 °C
UNII
GHS Hazard Statements
Use and Manufacturing
Vapor Pressure
2.00e-04 mmHg
2.0X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.03
Pictograms

Irritant
Other CAS
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Fabricated metal product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
Ethanol, 2,2'-(methylimino)bis-: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Methyldiethanolamine is listed in the CWC Annex on Chemicals under Schedule 3 (1).
Analytic Laboratory Methods
... Alkanolamines are analyzed by gas chromatography or wet test methods. /Alkanolamines/








